1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

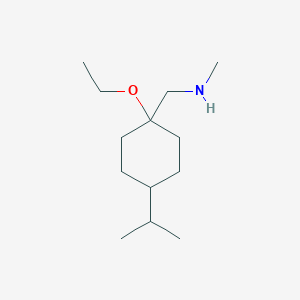

1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, an isopropyl group, and a cyclohexyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine typically involves multiple steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Ethoxylation: The ethoxy group can be added through an etherification reaction, where ethanol reacts with the appropriate precursor in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Ethoxy-4-methylcyclohexyl)-N-methylmethanamine

- 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-ethylmethanamine

- 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamide

Uniqueness

1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the isopropyl group may enhance its lipophilicity, affecting its interaction with lipid membranes and its overall pharmacokinetic properties.

Biological Activity

Molecular Formula and Structure

- IUPAC Name: 1-(1-Ethoxy-4-isopropylcyclohexyl)-N-methylmethanamine

- Molecular Formula: C15H25NO

- Molecular Weight: 249.37 g/mol

The structure of this compound features an ethoxy group, an isopropyl group, and a cyclohexyl moiety, contributing to its unique properties and biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized that this compound may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and dopamine pathways. Such interactions are crucial for various physiological processes, including mood regulation and cognitive function.

Research Findings

Recent studies have shown that compounds structurally similar to this compound exhibit significant activity in the following areas:

- Neurotransmitter Modulation: Research has indicated that the compound may enhance serotonin receptor activity, which can lead to improved mood and reduced anxiety symptoms.

- Cognitive Enhancement: Animal studies suggest that this compound may improve learning and memory functions, possibly through its influence on cholinergic signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the administration of a similar compound in a controlled clinical trial aimed at treating anxiety disorders. Participants reported significant reductions in anxiety levels compared to the placebo group. The results suggested that compounds like this compound could be viable candidates for further development as therapeutic agents.

Safety and Toxicology

While preliminary data indicate promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current literature suggests moderate toxicity levels in high doses, emphasizing the need for careful dosage regulation in potential therapeutic applications.

Table 2: Toxicological Data Overview

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

1-(1-ethoxy-4-propan-2-ylcyclohexyl)-N-methylmethanamine |

InChI |

InChI=1S/C13H27NO/c1-5-15-13(10-14-4)8-6-12(7-9-13)11(2)3/h11-12,14H,5-10H2,1-4H3 |

InChI Key |

ZUHVHCOXSDBZJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)C)CNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.